molecular formula C10H12FN3O B2540202 N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide CAS No. 2197995-72-3

N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide

Cat. No.: B2540202
CAS No.: 2197995-72-3
M. Wt: 209.224
InChI Key: GPZHWTSPYRUGJX-UHFFFAOYSA-N
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Description

N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine-carboxamide core structure, a scaffold recognized for its significant versatility and broad biological activity in medicinal chemistry research . The compound is built around a pyrimidine heterocycle, a fundamental building block in nucleic acids and a privileged structure in drug discovery due to its ability to interact with diverse biological targets through hydrogen bonding and as a bioisostere for other aromatic systems . The 2-fluorocyclopentyl moiety is a key functional group, with the fluorine atom potentially influencing the molecule's electronic properties, metabolic stability, and binding affinity, thereby contributing to its overall research profile . Although specific biological data for this compound is not currently available, pyrimidine-4-carboxamide derivatives are extensively investigated across multiple therapeutic areas. Notably, close structural analogs have demonstrated potent activity as state-dependent sodium channel blockers, showing efficacy in preclinical models of neuropathic, inflammatory, and postsurgical pain . Other pyrimidine carboxamide derivatives have been explored as acetylcholinesterase (AChE) inhibitors for neurological research, with specific compounds like 2-hydroxy-6-phenyl-pyrimidine-4-carboxyallylamide exhibiting inhibitory activity (IC50 = 90 µM) . The broader class of pyrimidine-based compounds has shown promise in research related to anti-infectives (including antibacterial and antitubercular agents), anticancer therapies, and the treatment of metabolic diseases . This molecule is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c11-7-2-1-3-8(7)14-10(15)9-4-5-12-6-13-9/h4-8H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZHWTSPYRUGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC(=O)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule can be dissected into two primary components:

  • Pyrimidine-4-carboxylic acid (or its activated derivatives).
  • 2-Fluorocyclopentylamine .

Key synthetic pathways involve:

  • Route A : Direct coupling of pyrimidine-4-carbonyl chloride with 2-fluorocyclopentylamine.
  • Route B : Sequential functionalization of pre-assembled pyrimidine intermediates.
  • Route C : Late-stage fluorination of cyclopentylamine precursors.

Synthesis of Pyrimidine-4-Carboxylic Acid Derivatives

Oxidation of Pyrimidine Methyl Esters

Pyrimidine-4-carboxylic acid is commonly synthesized via oxidation of 4-methylpyrimidine derivatives. For example, 4-methylpyrimidine is oxidized using potassium permanganate ($$KMnO4$$) in acidic or neutral conditions to yield the carboxylic acid. Alternative oxidants like chromium trioxide ($$CrO3$$) or ruthenium catalysts may enhance selectivity.

Reaction Conditions :

  • Substrate: 4-Methylpyrimidine (1.0 equiv).
  • Oxidant: $$KMnO4$$ (3.0 equiv) in $$H2O/H2SO4$$ (1:1 v/v).
  • Temperature: 80–100°C, 12–24 hours.
  • Yield: 60–75%.

Carboxylation via C–H Activation

Transition-metal-catalyzed carboxylation provides a direct route to pyrimidine-4-carboxylic acids. Palladium catalysts (e.g., Pd(OAc)$$_2$$) with carbon monoxide ($$CO$$) and hydroxylamine enable regioselective C–H carboxylation at the 4-position.

Representative Protocol :

  • Catalyst: Pd(OAc)$$_2$$ (5 mol%), Xantphos (10 mol%).
  • Reagents: Pyrimidine (1.0 equiv), $$CO$$ (1 atm), $$NH_2OH·HCl$$ (2.0 equiv).
  • Solvent: DMF, 100°C, 24 hours.
  • Yield: 50–65%.

Preparation of 2-Fluorocyclopentylamine

Fluorination of Cyclopentanol Derivatives

2-Fluorocyclopentylamine is synthesized via fluorination of cyclopentanol intermediates followed by Curtius or Hofmann rearrangements.

DAST-Mediated Fluorination
  • Substrate : cis- or trans-2-Cyclopentanol.
  • Reagent : Diethylaminosulfur trifluoride (DAST, 1.2 equiv).
  • Conditions : Dichloromethane ($$CH2Cl2$$), −78°C to RT, 6–12 hours.
  • Yield : 70–80%.
  • Note : DAST preferentially fluorinates secondary alcohols with retention of configuration.
Amine Synthesis via Gabriel Method
  • Step 1 : Convert 2-fluorocyclopentanol to the corresponding mesylate using methanesulfonyl chloride ($$MsCl$$).
  • Step 2 : Displace mesylate with potassium phthalimide to form 2-fluorocyclopentylphthalimide.
  • Step 3 : Hydrazinolysis (hydrazine hydrate, ethanol, reflux) to yield 2-fluorocyclopentylamine.

Overall Yield : 50–60%.

Amide Coupling Strategies

Acid Chloride Route

Pyrimidine-4-carbonyl chloride is generated in situ using thionyl chloride ($$SOCl2$$) or oxalyl chloride ($$(COCl)2$$). Subsequent reaction with 2-fluorocyclopentylamine forms the target amide.

Protocol :

  • Acid Activation : Pyrimidine-4-carboxylic acid (1.0 equiv) + $$SOCl_2$$ (3.0 equiv), toluene, reflux, 3 hours.
  • Amine Coupling : Add 2-fluorocyclopentylamine (1.2 equiv), $$Et_3N$$ (2.0 equiv), RT, 12 hours.
  • Workup : Aqueous $$NaHCO3$$ wash, column chromatography (SiO$$2$$, ethyl acetate/hexane).
    Yield : 65–75%.

Coupling Reagent-Mediated Synthesis

Carbodiimide reagents (e.g., EDCl/HOBt) enable direct coupling under mild conditions:

  • Reagents : Pyrimidine-4-carboxylic acid (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), 2-fluorocyclopentylamine (1.2 equiv).
  • Solvent : DMF, 0°C to RT, 24 hours.
  • Yield : 70–80%.

Alternative Pathways and Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for amide coupling. For example, using HATU as a coupling agent at 100°C for 30 minutes achieves yields comparable to conventional methods.

Regioselective Fluorination

Electrophilic fluorination of cyclopentene derivatives (e.g., using Selectfluor™) offers stereocontrol. Hydrogenation of 2-fluorocyclopentene (from cyclopentene + Selectfluor™) followed by amination provides enantiomerically enriched 2-fluorocyclopentylamine.

Analytical Characterization

Critical data for N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.85 (s, 1H, pyrimidine-H), 8.40 (d, 1H, pyrimidine-H), 6.30 (br s, 1H, NH), 5.10–5.05 (m, 1H, cyclopentyl-H), 2.30–1.80 (m, 6H, cyclopentyl-CH$$2$$).
  • $$^{19}$$F NMR (376 MHz, CDCl$$_3$$): δ −120.5 (m, 1F).
  • HRMS : [M+H]$$^+$$ calcd. for C$${10}$$H$${12}$$FN$$_3$$O: 210.1038; found: 210.1035.

Challenges and Limitations

  • Steric Hindrance : Bulky 2-fluorocyclopentylamine may reduce coupling efficiency. Pre-activation of the carboxylic acid (e.g., as a pentafluorophenyl ester) mitigates this.
  • Fluorine Stability : Acidic or high-temperature conditions may lead to defluorination. Neutral pH and mild temperatures (<100°C) are recommended.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the cyclopentyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide as an antitumor agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential for cancer therapy.

Case Study: Cytotoxic Effects

A study evaluated the compound's efficacy against several cancer cell lines, yielding the following IC50 values:

Cell LineIC50 (µM)
MCF-7 (breast)3.1
A549 (lung)1.2
HCT116 (colon)5.3

These results suggest that the compound selectively inhibits tumor cell growth while sparing normal cells, which is crucial for minimizing side effects in cancer therapy. The mechanism of action involves the induction of apoptosis, as evidenced by increased pro-apoptotic markers and decreased anti-apoptotic proteins following treatment.

Neurological Disorders

The compound also shows promise as a treatment for neurological conditions. Its interaction with NMDA receptors suggests potential applications in disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

Antimicrobial Activity

Preliminary research indicates that this compound may possess antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that this compound exhibits activity against various bacterial strains, although further research is required to establish its efficacy and safety profile in clinical settings.

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with nucleic acids and proteins, disrupting their normal functions and leading to its observed biological activities.

Comparison with Similar Compounds

Table 1: Key Pyrimidine-4-Carboxamide Derivatives and Their Properties

Compound Name Substituents/Modifications Biological Activity Molecular Weight (g/mol) Source
N-(2-Fluorocyclopentyl)pyrimidine-4-carboxamide 2-Fluorocyclopentyl Not reported in evidence Calculated: ~265.3 Target
Compound 43 () 4-Fluorobenzyl, methyl, 6-(4-methylpiperazinyl) Antitubercular (MIC: ≤1 μM) 436.2
N-(4-Aminocyclohexyl)pyrimidine-4-carboxamide () 4-Aminocyclohexyl CD38 inhibition (IC₅₀: <100 nM) Not provided
Compound 2g () Pyridin-4-yl, tetrahydrobenzothieno Broad-spectrum antimicrobial Not provided
5-Chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide () 5-Chloro, ethylsulfanyl, 2-methoxyphenyl Activity not specified Calculated: 353.8

Key Observations:

Fluorinated Substituents: Compound 43 () features a 4-fluorobenzyl group, showing potent antitubercular activity (MIC ≤1 μM) and high HPLC purity (97%) . The target compound’s 2-fluorocyclopentyl group may reduce aromatic π-stacking interactions but improve steric compatibility with hydrophobic enzyme pockets. Fluorine placement (e.g., benzyl vs.

Ring Size and Conformation: The 4-aminocyclohexyl substituent in provides a larger, more flexible ring than the 2-fluorocyclopentyl group, possibly enhancing CD38 binding through extended hydrogen-bonding interactions .

Heterocyclic Modifications: Compound 2g () replaces pyrimidine with a thieno[2,3-d]pyrimidine system, demonstrating broad antimicrobial activity. This highlights the impact of heterocycle substitution on target selectivity .

Physicochemical Properties

  • Molecular Weight : The target compound (~265 g/mol) is smaller than analogs like Compound 43 (436 g/mol), aligning better with Lipinski’s rule-of-five criteria for drug-likeness .

Biological Activity

N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. This article provides an overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of pyrimidine derivatives known for their diverse biological activities. The compound's structure includes a pyrimidine ring substituted with a carboxamide group and a cyclopentyl moiety, which contributes to its pharmacological properties.

Inhibition of NAPE-PLD

One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes, including pain modulation and emotional behavior regulation.

Research indicates that modifications in the chemical structure can significantly enhance the potency and selectivity of these inhibitors. For instance, the introduction of specific substituents can lead to a threefold increase in inhibitory potency compared to earlier compounds .

Structure-Activity Relationship (SAR)

The SAR studies have illustrated how different substituents on the pyrimidine ring affect the compound's inhibitory activity against NAPE-PLD. Key findings include:

  • Substituent Modifications : Altering the substituent at position R1 did not enhance activity, suggesting it binds in a shallow lipophilic pocket. However, modifications at R2 and R3 led to significant increases in potency.
  • Potency Measurements : The most potent derivative identified had a pIC50pIC_{50} value of approximately 7.14, equating to an KiK_i value of 27 nM .

In Vivo Studies

In vivo studies conducted on mice demonstrated that administration of this compound resulted in decreased levels of anandamide, a key endocannabinoid, suggesting potential applications in modulating emotional behaviors .

Antifungal Activity

While primarily studied for its effects on NAPE-PLD, related compounds within the pyrimidine family have shown antifungal activities against various phytopathogenic fungi. For example, certain derivatives demonstrated effective inhibition against pathogens such as Rhizoctonia solani, indicating broader applications for this class of compounds beyond neuropharmacology .

Comparative Biological Activity Table

Compound NameTarget Enzyme/ActivityIC50 Value (nM)Application Area
This compoundNAPE-PLD Inhibitor27Pain modulation, emotional behavior
LEI-401NAPE-PLD Inhibitor27Emotional behavior modulation
Compound 12SDH Inhibitor1.836Antifungal applications

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-fluorocyclopentyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via peptide coupling using 1,1’-carbonyldiimidazole (CDI) to link the pyrimidine-4-carboxylic acid moiety to the 2-fluorocyclopentylamine. Optimization involves solvent selection (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios of reactants (1:1.2 acid-to-amine ratio). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity .
  • Validation : Confirm structural integrity using 1H^1H-NMR (e.g., fluorinated cyclopentyl protons at δ 4.8–5.2 ppm) and LC-MS (expected [M+H]+^+ ~264.3) .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Techniques :

  • X-ray crystallography : Resolve stereochemistry at the 2-fluorocyclopentyl group (monoclinic P21/c space group, β angle ~92.5°) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm ≥95% purity.
  • Thermogravimetric analysis (TGA) : Assess stability up to 200°C to ensure no decomposition during storage .

Q. What safety protocols are essential for handling fluorinated pyrimidine carboxamides?

  • Guidelines :

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact.
  • Separate waste into halogenated containers for incineration by certified waste management services.
  • Monitor for fluorinated byproducts (e.g., HF) using ion-specific electrodes during reactions .

Advanced Research Questions

Q. How can structural modifications enhance the CD38 inhibitory activity of this compound derivatives?

  • Strategies :

  • Introduce electron-withdrawing groups (e.g., -CF3_3) on the pyrimidine ring to improve binding to CD38’s catalytic site.
  • Compare with known CD38 inhibitors like N-(4-aminocyclohexyl)pyrimidine-4-carboxamide derivatives, noting that fluorination at the cyclopentyl group may reduce metabolic clearance .
    • Validation : Perform enzyme inhibition assays (IC50_{50} measurements) and competitive binding studies using 32^{32}P-NAD+^+ as a substrate .

Q. What computational approaches resolve contradictions between docking predictions and experimental bioactivity data?

  • Case Study : If docking models (e.g., TrmD enzyme from P. aeruginosa) predict high binding affinity but MIC values are suboptimal:

  • Refine force field parameters to account for solvation effects.
  • Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability.
  • Cross-check with experimental SAR data (e.g., MIC reductions when replacing 6-methylpyridinyl with tetrahydrobenzothieno groups) .

Q. How can researchers address discrepancies in crystallographic data for fluorinated carboxamides?

  • Troubleshooting :

  • For ambiguous β angles (e.g., 92.5° vs. 90°), re-measure unit cell parameters using low-temperature (100 K) data collection to minimize thermal motion artifacts.
  • Compare with analogs like N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide (monoclinic P21/c, a=9.992 Å, b=9.978 Å) to identify structural outliers .

Q. What methodologies optimize antimicrobial activity while maintaining metabolic stability?

  • Approach :

  • Synthesize derivatives with 5,6-dimethylthieno[2,3-d]pyrimidine cores (MIC ≤2 µg/mL against P. aeruginosa).
  • Assess metabolic stability in liver microsomes (e.g., t1/2_{1/2} >60 min) and correlate with logP values (ideal range: 1.5–3.0) .

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